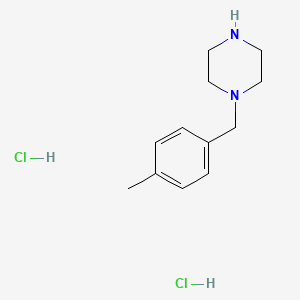

1-(4-Methylbenzyl)piperazine diHCl

Description

BenchChem offers high-quality 1-(4-Methylbenzyl)piperazine diHCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylbenzyl)piperazine diHCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H20Cl2N2 |

|---|---|

Molecular Weight |

263.2 g/mol |

IUPAC Name |

1-[(4-methylphenyl)methyl]piperazine;dihydrochloride |

InChI |

InChI=1S/C12H18N2.2ClH/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H |

InChI Key |

NRDHELZVUIZULC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCNCC2.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(4-Methylbenzyl)piperazine Dihydrochloride for Research Applications

This guide provides a comprehensive overview of the chemical and pharmacological properties of 1-(4-Methylbenzyl)piperazine dihydrochloride (diHCl), a compound of significant interest to researchers in medicinal chemistry, pharmacology, and drug development. This document is intended to serve as a technical resource, offering in-depth information on the synthesis, characterization, and potential applications of this piperazine derivative.

Introduction: The Significance of Substituted Piperazines

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including its basicity and ability to be readily substituted at the 1 and 4 positions, make it a versatile building block for the design of novel therapeutics.[1][3] 1-(4-Methylbenzyl)piperazine, a member of the benzylpiperazine class, has garnered attention for its stimulant properties and its historical use in recreational "party pills."[4] Understanding the detailed chemical characteristics of its dihydrochloride salt is crucial for its accurate handling, analysis, and exploration in a research setting.

Physicochemical Properties

The dihydrochloride salt of 1-(4-Methylbenzyl)piperazine is a white crystalline solid.[5] The addition of the two hydrochloride moieties significantly influences its physicochemical properties compared to the free base.

Table 1: Physicochemical Data for 1-(4-Methylbenzyl)piperazine and its Dihydrochloride Salt

| Property | 1-(4-Methylbenzyl)piperazine (Free Base) | 1-(4-Methylbenzyl)piperazine diHCl | Data Source(s) |

| Molecular Formula | C12H18N2 | C12H20Cl2N2 | [4] |

| Molecular Weight | 190.29 g/mol | 263.21 g/mol | [4], Calculated |

| Melting Point | 37-41 °C | ~280 °C (with decomposition) | [6],[7] |

| Appearance | - | White crystalline solid | [5] |

Solubility

Expected Solubility Profile:

-

Water: The dihydrochloride salt is anticipated to be soluble in water. The protonation of the nitrogen atoms in the piperazine ring increases the polarity of the molecule, facilitating its interaction with polar solvents like water.

-

Organic Solvents: Based on data for related compounds like 1-benzyl-4-methylpiperazine hydrochloride, it is expected to have some solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[8] It is likely to have lower solubility in non-polar organic solvents.

pKa Values

The pKa values of a molecule are essential for understanding its ionization state at different pH levels, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. As a disubstituted piperazine, 1-(4-Methylbenzyl)piperazine has two basic nitrogen atoms that can be protonated.

While experimentally determined pKa values for 1-(4-Methylbenzyl)piperazine are not available, we can estimate them based on the known pKa values of piperazine and its substituted derivatives.[9][10] Piperazine itself has two pKa values of approximately 5.35 and 9.73 at 25°C.[10][11] The substitution on the nitrogen atoms generally influences these values.[3]

-

pKa1 (N4-H+): The first protonation occurs at the more basic nitrogen. The presence of the electron-donating methylbenzyl group on one nitrogen is expected to slightly increase its basicity compared to the unsubstituted piperazine.

-

pKa2 (N1-H+): The second protonation will be at the other nitrogen.

It is reasonable to predict that the pKa values for 1-(4-Methylbenzyl)piperazine will be in a similar range to other N-substituted piperazines.[12]

Synthesis and Purification

The synthesis of 1-(4-Methylbenzyl)piperazine dihydrochloride can be achieved through several routes. A common and efficient method is the direct reaction of piperazine with 4-methylbenzyl chloride.

One-Pot Synthesis of 1-(4-Methylbenzyl)piperazine Hydrochloride

A simplified one-pot synthesis has been reported, offering high yields and purity.[5]

Reaction Scheme:

Caption: One-pot synthesis of 1-(4-Methylbenzyl)piperazine HCl.

Protocol:

-

An equimolar amount of anhydrous piperazine is reacted with piperazine dihydrochloride hydrate in methanol to form the active piperazine-1-ium cation in situ.[5]

-

4-Methylbenzyl chloride is then added to the reaction mixture.[5]

-

The reaction can proceed at room temperature or under reflux.[5]

-

Upon cooling, the product, 1-(4-Methylbenzyl)piperazine hydrochloride, precipitates and can be collected by filtration.[5]

-

Further purification can be achieved by recrystallization from a suitable solvent like isopropyl alcohol.[5]

Traditional Synthesis via Benzylpiperazine Dihydrochloride

A more traditional, multi-step synthesis can also be employed, which involves the initial formation of 1-benzylpiperazine dihydrochloride.[7]

Workflow Diagram:

Caption: Traditional synthesis workflow for benzylpiperazine diHCl.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of 1-(4-Methylbenzyl)piperazine diHCl.

Table 2: Spectroscopic Data for 1-(4-Methylbenzyl)piperazine Hydrochloride

| Technique | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 2.34 (s, 3H, CH₃), 2.76 (m, 4H, 2xCH₂pip), 3.22 (m, 4H, 2xCH₂pip), 3.53 (s, 2H, CH₂), 7.12-7.19 (dd, 4H, 4xCHarom), 9.53 (bs, 2H, NH₂⁺) | [5] |

| ¹³C NMR (CDCl₃) | δ (ppm): 21.06 (CH₃), 43.58 (2xCH₂pip), 49.39 (2xCH₂pip), 62.14 (CH₂), 128.98 (2xCHarom), 129.16 (2xCHarom), 133.79 (Carom), 137.27 (Carom) | [5] |

| FTIR (cm⁻¹) | 2962, 2917 (ν, CH), 2809, 2788, 2766, 2702, 2605, 2469 (ν, NH⁺), 1580 (ν, C=Car) | [5] |

| LC-MS (m/z) | [C₁₂H₁₉N₂]⁺ = 191.1543 | [5] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantification and purity assessment of 1-(4-Methylbenzyl)piperazine diHCl. A reverse-phase HPLC method is generally suitable for this class of compounds.[13][14]

Suggested HPLC Protocol:

-

Instrumentation: HPLC system with a UV detector.[13]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

-

Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., phosphate buffer with triethylamine, pH adjusted). The exact ratio should be optimized for best separation.[14]

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 35°C.[13]

-

Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of the compound, which can be determined using a photodiode array detector. For similar compounds, wavelengths around 220-260 nm are often used.

-

Sample Preparation: Dissolve a known weight of the compound in the mobile phase or a suitable solvent to a known concentration. Filter through a 0.45 µm syringe filter before injection.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of 1-(4-Methylbenzyl)piperazine, often after conversion to its free base form.[15]

Suggested GC-MS Protocol:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.[15]

-

Column: A non-polar capillary column, such as a 5% phenyl/95% methyl silicone column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[15]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[15]

-

Injector Temperature: 260°C.[15]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min.

-

Ramp at 10°C/min to 170°C, hold for 2 min.

-

Ramp at 15°C/min to 280°C, hold for 4 min.[15]

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-550 for qualitative analysis.[16]

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic fragment ions.

-

Biological Activity and Mechanism of Action

1-(4-Methylbenzyl)piperazine is classified as a central nervous system stimulant.[4] Its pharmacological effects are primarily attributed to its interaction with monoamine neurotransmitter systems.

Mechanism of Action

The primary mechanism of action of benzylpiperazines involves the modulation of dopamine and serotonin levels in the brain.[17] While specific binding affinity data for 1-(4-Methylbenzyl)piperazine is limited, its effects are known to be similar to, albeit weaker than, 1-benzylpiperazine (BZP).[4]

Signaling Pathway Diagram:

Caption: Proposed mechanism of action of 1-(4-Methylbenzyl)piperazine.

BZP and its derivatives act as releasing agents and reuptake inhibitors for dopamine and serotonin.[17] This leads to an increase in the synaptic concentration of these neurotransmitters, resulting in stimulant and euphoric effects. Some benzylpiperazine derivatives have also shown affinity for sigma receptors, which may contribute to their overall pharmacological profile.[18]

Research Applications

Given its effects on the central nervous system, 1-(4-Methylbenzyl)piperazine diHCl can be a valuable tool for researchers studying:

-

Dopaminergic and Serotonergic Pathways: As a modulator of these systems, it can be used to investigate the roles of dopamine and serotonin in various physiological and pathological processes.

-

Structure-Activity Relationships (SAR): The 4-methylbenzyl substitution provides a point of comparison for understanding how structural modifications to the piperazine scaffold affect biological activity.[19]

-

Drug Abuse and Addiction: Its history as a recreational drug makes it a relevant compound for studies on the mechanisms of stimulant abuse and the development of potential treatments.

Safety and Handling

As with any research chemical, proper safety precautions must be taken when handling 1-(4-Methylbenzyl)piperazine diHCl.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[20]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[21]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.[20] The dihydrochloride salt may be corrosive.[22]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[20]

Stability and Storage:

-

1-(4-Methylbenzyl)piperazine diHCl is expected to be a stable solid under standard laboratory conditions.[7]

-

Store in a tightly sealed container in a cool, dry place, protected from light.[21]

Conclusion

1-(4-Methylbenzyl)piperazine dihydrochloride is a piperazine derivative with significant potential as a research tool in neuropharmacology and medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, synthesis, analytical characterization, biological activity, and safety considerations. By understanding these key aspects, researchers can effectively and safely utilize this compound to advance their scientific investigations.

References

- A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020;25(9):2187.

- 1-(4-(Methylsulfonyl)benzyl)piperazine. Benchchem.

- Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. J Med Chem. 2003;46(8):1421-31.

- Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules. 2020;25(3):525.

- Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic. JOCPR.

- A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications.

- 1-benzylpiperazine. Organic Syntheses Procedure.

- An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotox Res. 2015;27(1):19-28.

- Piperazines – Knowledge and References. Taylor & Francis.

- Piperazine. Wikipedia.

- The affinities for serotonin/dopamine receptors of the compounds 1-4.

- Recommended methods for the Identification and Analysis of Piperazines in Seized M

- COA - Meclizine USP Rel

- Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Int J Mol Sci. 2023;24(6):5117.

- BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction.

- Analytical Methods. RSC Publishing.

- Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Bioorg Med Chem. 1996;4(10):1639-47.

- pK a values of common substituted piperazines.

- Aminopyrimidines with high affinity for both serotonin and dopamine receptors. J Med Chem. 1997;40(23):3715-29.

- N-Benzylpiperazine.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz

- MBZP (hydrochloride) (CAS 374898-00-7). Cayman Chemical.

- Material Safety D

- 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method. Benchchem.

- SAFETY D

- pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.

- Synthesis of 1-Benzylpiperazine (BzP/A2). designer-drug.com.

- SAFETY D

- Benzylpiperazine: A drug of abuse?

- Methylbenzylpiperazine. Wikipedia.

- BENZYLPIPERAZINE. SWGDrug.

- Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Eur J Med Chem. 2013;64:557-65.

- Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS. Benchchem.

- 1-(4-METHYLBENZYL)PIPERAZINE. ChemicalBook.

- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. MedChemComm. 2023;14(6):1098-1107.

- 1-Benzyl-4-methylpiperazine hydrochloride. ChemicalBook.

- Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. Impactfactor.

- SAFETY D

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz

- Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing autom

- Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar.

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake. Bioorg Med Chem. 2018;26(22):5897-5906.

- Synthesis of piperazines. Organic Chemistry Portal.

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(4-METHYLBENZYL)PIPERAZINE | 23173-57-1 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1-Benzyl-4-methylpiperazine hydrochloride | 374898-00-7 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. uregina.ca [uregina.ca]

- 11. Piperazine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijrrjournal.com [ijrrjournal.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 18. 1-(4-(Methylsulfonyl)benzyl)piperazine | 1082399-22-1 | Benchchem [benchchem.com]

- 19. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. spectrumchemical.com [spectrumchemical.com]

- 21. mmbio.byu.edu [mmbio.byu.edu]

- 22. fishersci.com [fishersci.com]

Molecular structure and weight of 1-(4-Methylbenzyl)piperazine dihydrochloride

Technical Monograph: 1-(4-Methylbenzyl)piperazine Dihydrochloride

Executive Summary

1-(4-Methylbenzyl)piperazine dihydrochloride is a piperazine-derived pharmacophore widely utilized as a structural motif in the synthesis of antihistamines (e.g., cyclizine analogs) and central nervous system (CNS) active agents.[1][2][3][4] Chemically, it consists of a piperazine ring mono-substituted at the N1 position with a para-methylbenzyl group, stabilized as a dihydrochloride salt to enhance aqueous solubility and shelf-life.

Critical Distinction: This compound is a structural isomer of 1-benzyl-4-methylpiperazine (often abbreviated as MBZP in forensic literature), a controlled substance in many jurisdictions. 1-(4-Methylbenzyl)piperazine is distinct in that the methyl group is attached to the aromatic ring, not the piperazine nitrogen. This guide focuses exclusively on the para-methylbenzyl isomer.

Part 1: Chemical Identity & Molecular Architecture[5]

The molecular structure is defined by a lipophilic 4-methylbenzyl tail attached to a hydrophilic piperazine head. In the dihydrochloride form, both nitrogen atoms in the piperazine ring are protonated, resulting in a polar, water-soluble solid.

Table 1: Physicochemical Data Profile

| Property | Data Specification |

| IUPAC Name | 1-[(4-Methylphenyl)methyl]piperazine dihydrochloride |

| Common Synonyms | 1-(p-Methylbenzyl)piperazine 2HCl; 1-(4-Xylyl)piperazine dihydrochloride |

| CAS Number | 23173-57-1 (Free base); Salt forms often referenced under base CAS or specific batch IDs |

| Molecular Formula | C₁₂H₂₀Cl₂N₂ (Salt) / C₁₂H₁₈N₂ (Base) |

| Molecular Weight | 263.21 g/mol (Dihydrochloride) / 190.29 g/mol (Base) |

| Stoichiometry | 1:2 (Base : HCl) |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water, methanol; Insoluble in diethyl ether, hexane |

Structural Connectivity (SMILES)

Part 2: Synthesis & Production Protocols

The synthesis of 1-(4-Methylbenzyl)piperazine dihydrochloride requires strict control over stoichiometry to prevent the formation of the impurity 1,4-bis(4-methylbenzyl)piperazine.

Core Reaction Logic

The most robust route involves the nucleophilic substitution of 4-methylbenzyl chloride by piperazine. To favor mono-substitution, piperazine is used in large excess (typically 3–5 equivalents).

Step-by-Step Methodology:

-

Reagents: 4-Methylbenzyl chloride (1.0 eq), Anhydrous Piperazine (4.0 eq).

-

Solvent: Ethanol or Acetonitrile (Reflux).

-

Procedure:

-

Dissolve anhydrous piperazine in ethanol at 60°C.

-

Add 4-methylbenzyl chloride dropwise over 30 minutes to the stirring amine solution.

-

Reflux for 2–3 hours.

-

Purification: Evaporate solvent. Resuspend residue in water. Extract the unreacted piperazine (which remains in the aqueous phase at high pH) or filter off the bis-substituted byproduct if it precipitates. Extract the mono-substituted product into dichloromethane.

-

-

Salt Formation:

Visualization: Synthetic Pathway

Figure 1: Synthetic workflow for the selective production of the dihydrochloride salt, highlighting the critical extraction step to remove byproducts.

Part 3: Analytical Characterization

Trustworthy identification relies on confirming the substitution pattern on the aromatic ring and the integrity of the piperazine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (D₂O or DMSO-d₆):

-

Aromatic Region: A characteristic AA'BB' system (two doublets) between δ 7.1–7.3 ppm, confirming the para-substitution of the benzene ring.

-

Benzylic Protons: A sharp singlet at ~δ 3.5–4.2 ppm (shifts downfield in salt form due to N-protonation).

-

Piperazine Ring: Two distinct multiplets or broad triplets. The protons adjacent to the benzylated nitrogen (N1) and the secondary amine (N4) will show distinct chemical shifts, typically integrating to 4H each.

-

Methyl Group: A clean singlet at ~δ 2.3 ppm.

-

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion: [M+H]⁺ peak at 191.15 m/z .

-

Fragmentation Pattern:

-

Loss of the piperazine ring often yields the 4-methylbenzyl cation (105 m/z ), a diagnostic tropylium-like ion.

-

Part 4: Applications in Drug Discovery

This compound serves as a versatile "linker" scaffold in medicinal chemistry.

-

GPCR Ligands: The 4-methylbenzyl group provides steric bulk and lipophilicity, often targeting hydrophobic pockets in G-protein coupled receptors (e.g., Dopamine D2, Histamine H1).

-

Antihistamine Synthesis: It is a direct structural analog of the cyclizine class, where the benzhydryl group is replaced or modified.

-

Chemoinformatics: Used as a reference standard to distinguish from regioisomers in forensic analysis of designer drugs.

Visualization: Pharmacophore Mapping

Figure 2: Pharmacophore decomposition showing the functional roles of the molecule's domains in receptor binding.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24883438, 1-(4-Methylbenzyl)piperazine. Retrieved from [Link]

-

Kuca, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9).[8] (Describes the selective synthesis protocol). Retrieved from [Link]

-

Organic Syntheses. 1-Benzylpiperazine Dihydrochloride (Analogous Protocol). Coll. Vol. 5, p.88 (1973). Retrieved from [Link]

Sources

- 1. 1-(4-METHYLBENZYL)PIPERAZINE | 23173-57-1 [chemicalbook.com]

- 2. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 3. 1185292-69-6 | MFCD09991481 | 1-(1-phenylethyl)piperazine dihydrochloride [aaronchem.com]

- 4. designer-drug.com [designer-drug.com]

- 5. guidechem.com [guidechem.com]

- 6. Meclizine dihydrochloride (1104-22-9, 31884-77-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Solubility profile of 1-(4-Methylbenzyl)piperazine diHCl in water vs organic solvents

This guide outlines the solubility profile, solvation thermodynamics, and purification protocols for 1-(4-Methylbenzyl)piperazine dihydrochloride (MBZP[1]·2HCl) .[1][2][3]

Technical Guide & Process Workflow

Part 1: Executive Summary & Solubility Landscape

The dihydrochloride salt of 1-(4-Methylbenzyl)piperazine (MBZP[1]·2HCl) exhibits a classic ionic-organic amphiphilic profile . Unlike its free base counterpart—which is an oil or low-melting solid soluble in non-polar organic solvents—the diHCl salt is a high-lattice-energy crystalline solid.[1]

Its solubility is governed by the competition between the hydration enthalpy of the dicationic piperazine ring and the hydrophobic effect of the 4-methylbenzyl tail.

The Solubility Matrix

Estimated solubility ranges based on piperazine di-salt structural analogs (e.g., Piperazine·2HCl, Benzylpiperazine·2HCl).[1][2][3]

| Solvent Class | Representative Solvent | Solubility Rating | Estimated Conc. ( | Thermodynamic Driver |

| Aqueous | Water (pH < 7) | High | Ion-dipole hydration overcomes lattice energy.[1] | |

| Aqueous Buffer | PBS (pH 7.4) | Moderate | Common Ion Effect may suppress solubility slightly. | |

| Polar Aprotic | DMSO | High | Strong dipole interaction with ammonium cations.[1] | |

| Polar Protics | Methanol | Moderate | Soluble hot; sparingly soluble cold (Ideal for recrystallization).[1] | |

| Alcohols | Ethanol / IPA | Low | Insufficient dielectric constant to dissociate the ion pair. | |

| Non-Polar | Diethyl Ether / Hexane | Insoluble | No solvation mechanism for ionic lattice.[1] |

Critical Note: The "diHCl" designation implies two protonated nitrogen centers. This species is significantly more hygroscopic and water-soluble than the mono-hydrochloride form.[1] Ensure your material is stored in a desiccator, as moisture absorption will alter gravimetric solubility results.

Part 2: Thermodynamic Framework

To manipulate this compound effectively, one must understand the Solvation-Lattice Energy Balance .

-

The Lattice Barrier: The crystal lattice of MBZP·2HCl is stabilized by strong electrostatic forces between the piperazinium dications and chloride anions, alongside

stacking of the benzyl rings. -

The Solvation Key: Dissolution requires a solvent with a high dielectric constant (

) to shield the charges.[1]

Visualization: Solvation Mechanism

The following diagram illustrates the competitive interactions determining solubility.

Figure 1: Mechanistic pathway of dissolution vs. precipitation based on solvent dielectric properties.[1]

Part 3: Validated Experimental Protocols

As a scientist, you should never rely solely on literature values for salt forms, as polymorphism and hydration state (hemihydrate vs. anhydrate) drastically affect solubility. Use these self-validating protocols.

Protocol A: Gravimetric Solubility Determination (The Gold Standard)

Objective: Determine the saturation limit (

-

Preparation: Weigh approx.

of MBZP·2HCl into a chemically resistant glass vial (borosilicate). -

Addition: Add

of the target solvent. -

Equilibration: Vortex for 60 seconds. If fully dissolved, add more solid until a visible precipitate remains (saturation).[1]

-

Agitation: Place on an orbital shaker at

for 24 hours. -

Filtration: Filter the supernatant using a

PTFE syringe filter (pre-weighed). -

Quantification:

-

Pipette

of filtrate into a pre-weighed crucible. -

Evaporate solvent (Vacuum oven at

or Nitrogen stream).[1] -

Weigh the residue.

-

Calculation:

-

Protocol B: Purification via Recrystallization (Solvent/Anti-Solvent)

Objective: Purify crude MBZP[1]·2HCl using its solubility differential.[1]

-

Solvent System: Methanol (Solvent) + Diethyl Ether (Anti-Solvent).[1]

-

Alternative: Ethanol (Hot)

Ethanol (Cold).[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve crude MBZP·2HCl in the minimum amount of boiling Methanol (

).-

Checkpoint: The solution should be clear. If particulates remain, hot filter immediately.

-

-

Nucleation: Allow the solution to cool slowly to room temperature (

). -

Precipitation:

-

Method 1 (High Yield): Add Diethyl Ether dropwise until persistent turbidity is observed.[1]

-

Method 2 (High Purity): Place the vessel in an ice bath (

) for 2 hours.

-

-

Collection: Filter the white crystalline precipitate via vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with cold Diethyl Ether (

) to remove mother liquor. -

Drying: Dry in a vacuum desiccator over

to remove trace solvent.

Part 4: Process Logic Visualization

The following diagram outlines the decision tree for handling MBZP·2HCl based on the desired application.

Figure 2: Operational decision tree for processing MBZP[1]·2HCl.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8893, Piperazine dihydrochloride.[1] Retrieved from [Link][1]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Benzylpiperazine Monograph: Solubility and Physical Data.[1] Retrieved from [Link][1]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization protocols of amine salts).

Sources

An In-depth Technical Guide to the pKa Values and Ionization of 1-(4-Methylbenzyl)piperazine diHCl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ionization constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] For molecules containing the piperazine scaffold, such as 1-(4-Methylbenzyl)piperazine, understanding the two distinct pKa values is fundamental to predicting their behavior in physiological systems. This guide provides a detailed analysis of the ionization behavior of 1-(4-Methylbenzyl)piperazine, starting with the foundational principles of the parent piperazine ring. It offers a reasoned, expert estimation of its two pKa values based on established substituent effects. Crucially, this document provides a comprehensive, step-by-step protocol for the experimental determination of these values via potentiometric titration, empowering researchers to obtain precise, validated data. Finally, the guide discusses the profound implications of the molecule's ionization state on critical drug development parameters, including aqueous solubility, membrane permeability, and target engagement.

The Diprotic Nature of the Piperazine Scaffold: A Foundation for Understanding

The piperazine ring is a diprotic base, meaning it has two nitrogen atoms that can accept a proton.[3][5] This results in two distinct ionization constants, pKa1 and pKa2, which correspond to the deprotonation of the dicationic and monocationic forms, respectively.

For unsubstituted piperazine in aqueous solution at 25°C, these values are well-established:[1][2][3]

-

pKa1 ≈ 9.73 : This corresponds to the equilibrium between the monoprotonated (monocationic) and the neutral species.

-

pKa2 ≈ 5.35 : This corresponds to the equilibrium between the diprotonated (dicationic) and the monoprotonated species.

The significant difference between these two values indicates that the two nitrogen atoms are well-separated and their protonation states can be selectively controlled by adjusting the pH.

Estimating the pKa Values of 1-(4-Methylbenzyl)piperazine

While experimental determination is the gold standard, a robust estimation of the pKa values for 1-(4-Methylbenzyl)piperazine can be derived by analyzing the structural modifications to the parent piperazine ring. The primary modification is the substitution of a hydrogen atom on one nitrogen (N1) with a 4-methylbenzyl group.

Analysis of Substituent Effects

-

N-Alkylation/Benzylation Effect on pKa1 : The addition of an alkyl or benzyl group to a nitrogen atom in piperazine generally decreases its basicity (lowers the pKa).[5] This is due to a combination of steric hindrance and the electron-withdrawing inductive effect of the substituent group. For instance, the pKa of 1-methylpiperazine is approximately 9.16, a decrease of over 0.5 units from piperazine's 9.73.[4] A benzyl group is also electron-withdrawing via induction. While no definitive experimental value for 1-benzylpiperazine is readily available in the literature, predicted values are in the range of 9.25.

-

Effect of the para-Methyl Group : The 4-methyl substituent on the benzyl ring is a weak electron-donating group (EDG).[6] EDGs increase the electron density on the benzene ring and, through the methylene bridge, slightly increase the electron density on the N1 nitrogen. This effect counteracts the inductive withdrawal of the benzyl group to a small extent, making the N1 nitrogen slightly more basic than it would be in an unsubstituted N-benzylpiperazine. Electron-donating groups on a benzene ring are known to make amino groups more basic.[7]

-

Effect on pKa2 (The Unsubstituted N4 Nitrogen) : The substituent on the N1 nitrogen also influences the basicity of the distal N4 nitrogen. The bulky, electron-withdrawing 4-methylbenzyl group will decrease the basicity of the N4 nitrogen compared to unsubstituted piperazine. This effect is primarily due to electrostatic and through-bond inductive effects. The positive charge of the protonated N1 will repel the incoming proton at N4, making the second protonation less favorable and thus lowering pKa2. For complex benzhydrylpiperazine derivatives, pKa2 values can be as low as ~2.[8] For a simpler benzyl substituent, the effect is expected to be less dramatic but still significant.

Estimated pKa Values

Based on the analysis above, we can provide the following reasoned estimates for the pKa values of 1-(4-Methylbenzyl)piperazine at 25°C in an aqueous solution.

| Parameter | Estimated Value | Justification |

| pKa1 | ~9.3 - 9.5 | The basicity of the tertiary N1 amine is lower than that of piperazine (~9.73) due to the electron-withdrawing benzyl group, but slightly higher than a predicted value for 1-benzylpiperazine (~9.25) due to the electron-donating effect of the 4-methyl group. |

| pKa2 | ~5.0 - 5.2 | The basicity of the secondary N4 amine is lower than that of piperazine (~5.35) due to the inductive and field effects of the large substituent on the distal N1 nitrogen. |

These are estimated values. For definitive results, experimental determination as outlined in Section 4 is required.

Ionization Profile and Species Distribution at Physiological pH

The pKa values determine the ionization state of a molecule at a given pH. The relationship is described by the Henderson-Hasselbalch equation. For a diprotic base like 1-(4-Methylbenzyl)piperazine, the ionization equilibria are as follows:

Caption: Ionization equilibria for 1-(4-Methylbenzyl)piperazine.

At different physiological pH values, the dominant species will be:

-

In the stomach (pH 1.5 - 3.5): The pH is well below both pKa values. The molecule will exist almost exclusively as the diprotonated (dicationic) form, [BH₂]²⁺.

-

In the intestines and blood (pH ~7.4): The pH is above pKa2 but below pKa1. The molecule will be predominantly in its monoprotonated (monocationic) form, [BH]⁺. The N1 nitrogen (the more basic site) will be protonated.

Experimental Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[9][10] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa values are determined from the inflection points of the resulting titration curve.

Workflow for pKa Determination

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

1-(4-Methylbenzyl)piperazine diHCl

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M NaOH and 0.1 M HCl solutions

-

Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

-

Deionized water, boiled to remove dissolved CO₂

-

Inert gas (Nitrogen or Argon) supply

Procedure:

-

System Calibration: Calibrate the pH meter using at least three standard buffers that bracket the expected pKa range.

-

Sample Preparation: Accurately weigh approximately 0.1 mmol of 1-(4-Methylbenzyl)piperazine diHCl and dissolve it in 50 mL of deionized water in a titration vessel.

-

Inert Atmosphere: Place the vessel on the magnetic stirrer, add a stir bar, and begin gentle stirring. Purge the solution with nitrogen or argon for 5-10 minutes to displace dissolved carbon dioxide and maintain an inert atmosphere over the solution throughout the titration.

-

Initial pH Adjustment (Optional but Recommended): Since the sample is a di-hydrochloride salt, it will start as the diprotonated species. The titration will be performed with a standardized base (0.1 M NaOH).

-

Titration: Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Reduce the increment size in regions where the pH changes rapidly (near the equivalence points).

-

Endpoint: Continue the titration until the pH has leveled off in the high basic range (e.g., pH > 11).

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume added for each increment. The equivalence points (EP) will appear as sharp peaks. For this titration, you will observe two equivalence points: EP1 (neutralization of the first HCl) and EP2 (neutralization of the second HCl).

-

The volume at the half-equivalence point for the second deprotonation (V₁/₂) is halfway between the start and EP1. The pH at this volume is pKa2.

-

The volume at the half-equivalence point for the first deprotonation (V₃/₂) is halfway between EP1 and EP2. The pH at this volume is pKa1.

-

Implications for Drug Development Professionals

The ionization state of 1-(4-Methylbenzyl)piperazine, governed by its pKa values, directly impacts its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Relationship between pKa, pH, and key drug development properties.

-

Aqueous Solubility: Ionized species are significantly more water-soluble than their neutral counterparts. Therefore, 1-(4-Methylbenzyl)piperazine will have high solubility in the acidic environment of the stomach (as the [BH₂]²⁺ dication) and good solubility at physiological pH 7.4 (as the [BH]⁺ monocation). The lowest solubility is expected at high pH (>10) where the neutral form dominates.

-

Membrane Permeability: According to the pH-partition hypothesis, only the un-ionized, neutral form of a drug can passively diffuse across lipid membranes.[1] Since 1-(4-Methylbenzyl)piperazine is predominantly ionized at both gastric and intestinal pH, its passive permeability is expected to be low. This is a critical consideration for oral absorption and may necessitate formulation strategies or indicate a reliance on active transport mechanisms.

-

Target Binding: If the biological target possesses a binding pocket with acidic residues (e.g., aspartate, glutamate), the cationic form of the drug can form strong ionic interactions (salt bridges). Knowing that the molecule is monocationic at physiological pH is crucial for computational modeling and understanding the structure-activity relationship (SAR).

Conclusion

The diprotic nature of 1-(4-Methylbenzyl)piperazine diHCl, characterized by two distinct pKa values, is a defining feature of its chemical identity and a powerful predictor of its behavior as a potential therapeutic agent. Based on a systematic analysis of substituent effects, its pKa values are estimated to be approximately 9.3-9.5 (pKa1) and 5.0-5.2 (pKa2) . These estimates establish that the molecule will exist primarily as a dication in the stomach and a monocation in the bloodstream, profoundly influencing its solubility, permeability, and target interaction profiles. For any drug development program, it is imperative to move beyond estimation to precise measurement. The detailed potentiometric titration protocol provided herein offers a robust and reliable method for achieving this, ensuring that subsequent development decisions are based on a solid foundation of accurate physicochemical data.

References

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

-

Wikipedia. (2023). Piperazine. [Link]

-

DeSantis, J., Mammoli, A., Eleuteri, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. [Link]

-

Taylor & Francis Online. (2023). Piperazines – Knowledge and References. [Link]

-

Zafar, S., Akhtar, S., Tariq, T., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4). [Link]

-

El-Sherif, Z. A. (1982). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical Sciences, 71(12), 1363-6. [Link]

-

Problems in Chemistry. (2023). Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. YouTube. [Link]

-

Lumen Learning. The Effect of Substituents on pKa. MCC Organic Chemistry. [Link]

- Vertex AI Search. What is pKa and how is it used in drug development?.

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

El-Nagar, M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(2), 46-50. [Link]

-

Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]

-

Knowbee Tutoring. (2015). Substituent Effects on pKa for Benzene. YouTube. [Link]

Sources

- 1. uregina.ca [uregina.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. dergipark.org.tr [dergipark.org.tr]

The Ascendant Role of 1-(4-Methylbenzyl)piperazine Derivatives in Modern Medicinal Chemistry: A Technical Guide

Abstract

The piperazine scaffold stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its widespread presence in a multitude of clinically approved drugs.[1][2] Its unique physicochemical properties, including two strategically placed nitrogen atoms, allow for extensive structural modifications, leading to compounds with a broad spectrum of pharmacological activities.[2][3] This technical guide provides an in-depth exploration of a specific and increasingly significant subclass: 1-(4-Methylbenzyl)piperazine derivatives. We will delve into the synthetic strategies for their creation, analyze their diverse biological activities with a focus on anticancer, antimicrobial, and antipsychotic applications, and elucidate the underlying structure-activity relationships that govern their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile chemical class.

Introduction: The Piperazine Nucleus - A Privileged Scaffold

The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, known as piperazine, is a recurring motif in a vast array of pharmacologically active compounds.[1][4][5] Its structural simplicity and synthetic tractability have made it a favorite among medicinal chemists.[2][6] The two nitrogen atoms provide sites for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has led to the development of piperazine-containing drugs across numerous therapeutic areas, including antihistamines, anti-anxiety agents, antidepressants, and antipsychotics.[4][5][7] The introduction of a benzyl group at one of the nitrogen atoms, and specifically a 4-methylbenzyl substituent, has given rise to a class of derivatives with particularly interesting and potent biological activities.

Synthesis of 1-(4-Methylbenzyl)piperazine Derivatives: A Methodological Overview

The synthesis of 1-(4-Methylbenzyl)piperazine and its derivatives is typically achieved through well-established synthetic routes, primarily involving nucleophilic substitution reactions.

One-Pot, One-Step Synthesis

A simplified and efficient one-pot, one-step synthetic procedure has been developed for the preparation of various monosubstituted piperazine derivatives, including 1-(4-Methylbenzyl)piperazine.[8] This method avoids the need for protecting groups, making it a cost-effective and time-saving approach.[8] The reaction proceeds by reacting a protonated piperazine with the appropriate benzyl halide in a suitable solvent, such as methanol or acetic acid.[8]

Reductive Amination

Reductive amination is another common method for the synthesis of benzylpiperazine derivatives.[9] This involves the reaction of a substituted benzaldehyde with piperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[9]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 1-(4-Methylbenzyl)piperazine derivatives.

Caption: General Synthetic Workflow for 1-(4-Methylbenzyl)piperazine.

Experimental Protocol: Synthesis of 1-(4-Methylbenzyl)piperazine Hydrochloride[9]

This protocol describes a one-step synthesis of 1-(4-Methylbenzyl)piperazine hydrochloride.[8]

Materials:

-

Piperazine

-

Piperazine dihydrochloride

-

4-Methylbenzyl chloride

-

Methanol

-

Acetone

Procedure:

-

Dissolve piperazine and piperazine dihydrochloride in methanol.

-

Add 4-Methylbenzyl chloride to the solution.

-

Reflux the reaction mixture.

-

Cool the mixture and filter the resulting precipitate.

-

Wash the precipitate with cold acetone and dry to obtain 1-(4-Methylbenzyl)piperazine hydrochloride as a white crystalline solid.[8]

Characterization: The final product can be characterized using techniques such as ¹H NMR, ¹³C NMR, FTIR, and LC-MS to confirm its structure and purity.[8]

Pharmacological Activities of 1-(4-Methylbenzyl)piperazine Derivatives

Derivatives of 1-(4-Methylbenzyl)piperazine have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the potential of piperazine derivatives as anticancer agents.[10][11][12][13] These compounds have shown cytotoxicity against a variety of cancer cell lines, including those of the breast, colon, lung, and liver.[10][11]

Mechanism of Action: The anticancer activity of some piperazine derivatives has been attributed to the induction of apoptosis via the intrinsic mitochondrial signaling pathway.[14] This involves the upregulation of pro-apoptotic proteins like Bax and cytochrome c, and the activation of caspases, such as caspase-3 and caspase-9.[14]

Structure-Activity Relationship (SAR): The substitution pattern on the aromatic rings of the piperazine derivatives plays a crucial role in their cytotoxic activity.[13] For instance, the presence of electron-withdrawing groups like chlorine or trifluoromethyl on the benzyl ring has been shown to enhance anticancer potency.[13]

Experimental Protocol: MTT Cell Viability Assay [10]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

DMEM or other suitable cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Test compounds (1-(4-Methylbenzyl)piperazine derivatives)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a positive control (e.g., Gefitinib) for a specified period (e.g., 48 hours).[10]

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 5.2 | [10] |

| Derivative B | HCT-116 (Colon) | 8.7 | [10] |

| Derivative C | A549 (Lung) | 12.1 | [13] |

Antimicrobial Activity

Piperazine derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[15][16][17][18][19]

Mechanism of Action: The exact mechanism of antimicrobial action can vary depending on the specific derivative. However, it is believed that these compounds may disrupt the cell membrane integrity or interfere with essential metabolic pathways of the microorganisms.

Structure-Activity Relationship (SAR): The nature and position of substituents on the piperazine and benzyl rings significantly influence the antimicrobial spectrum and potency.[16] For example, certain substitutions can enhance activity against Gram-positive or Gram-negative bacteria.[16][18]

Antipsychotic and CNS Activity

The piperazine scaffold is a well-established pharmacophore in the development of drugs targeting the central nervous system (CNS).[4][5][20][21][22] Benzylpiperazine (BZP) and its derivatives are known to have stimulant effects, acting on dopaminergic and serotonergic pathways.[20][23][24] Some 1-aralkyl-4-benzylpiperazine derivatives have shown high affinity for sigma receptors and serotonin 5-HT(1A) receptors, suggesting their potential as atypical antipsychotic agents.[21]

Mechanism of Action: The CNS effects of these derivatives are often mediated through their interaction with various neurotransmitter receptors and transporters.[9][23] For instance, BZP acts as a mixed serotonin-dopamine releasing agent.[23]

Structure-Activity Relationship (SAR) and Molecular Modeling

The pharmacological profile of 1-(4-Methylbenzyl)piperazine derivatives is intricately linked to their chemical structure.[3][9][25][26] Understanding these structure-activity relationships is paramount for the rational design of new and more effective therapeutic agents.

Key Structural Features Influencing Activity

-

Substitution on the Benzyl Ring: The nature, size, and position of substituents on the benzyl ring can significantly impact receptor binding affinity and selectivity.[9]

-

Substitution on the Piperazine Ring: Modifications at the N4 position of the piperazine ring can modulate the compound's pharmacokinetic properties and biological activity.

-

Stereochemistry: The stereochemistry of chiral centers within the molecule can lead to significant differences in pharmacological activity between enantiomers.[26]

Molecular Docking and Computational Studies

Molecular docking studies can provide valuable insights into the binding modes of these derivatives with their biological targets, such as enzymes or receptors. This information can guide the optimization of lead compounds to enhance their potency and selectivity.

Caption: Iterative process of SAR-guided drug design.

Conclusion and Future Perspectives

1-(4-Methylbenzyl)piperazine derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them attractive candidates for the development of new therapeutics. Future research in this area will likely focus on:

-

Expansion of the Chemical Space: Synthesis of novel derivatives with diverse substitution patterns to explore a wider range of biological targets.

-

Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular mechanisms underlying their pharmacological effects.

-

Preclinical and Clinical Development: Advancing the most promising candidates through preclinical and, eventually, clinical trials to assess their safety and efficacy in humans.

The continued exploration of 1-(4-Methylbenzyl)piperazine derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and neurology.

References

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (2020, May 6). Retrieved from [Link]

-

Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Methylbenzylpiperazine - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed. (2005, January 13). Retrieved from [Link]

-

Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (n.d.). Retrieved from [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). Retrieved from [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (n.d.). Retrieved from [Link]

-

Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC. (n.d.). Retrieved from [Link]

-

Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties - Preprints.org. (2023, December 25). Retrieved from [Link]

-

Benzylpiperazine - Wikipedia. (n.d.). Retrieved from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (2024, July 19). Retrieved from [Link]

-

Effect of a novel piperazine compound on cancer cells. (n.d.). Retrieved from [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. (2024, October 2). Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - International Journal of Pharmacy & Pharmaceutical Research. (2023, September 30). Retrieved from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2026, February 16). Retrieved from [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed. (n.d.). Retrieved from [Link]

-

Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Antimicrobial Activity of Novel Piperazine Molecules - International Journal of Current Microbiology and Applied Sciences (IJCMAS). (2024, April 10). Retrieved from [Link]

-

Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed. (n.d.). Retrieved from [Link]

-

1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

1-benzylpiperazine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024, April 20). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic - JOCPR. (n.d.). Retrieved from [Link]

-

The medicinal chemistry of piperazines: A review - Scilit. (n.d.). Retrieved from [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review - Asian Pacific Journal of Health Sciences. (2021, December 31). Retrieved from [Link]

-

The medicinal chemistry of piperazines: A review - PubMed. (2024, June 15). Retrieved from [Link]

-

Piperazines – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

- US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents. (n.d.).

-

What is the mechanism of Piperazine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Piperazine - chemeurope.com. (n.d.). Retrieved from [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. (n.d.). Retrieved from [Link]

-

The structure of representative antipsychotic drugs and representative compounds from our previous study - ResearchGate. (n.d.). Retrieved from [Link]

-

Details for Piperazines - Unodc. (2008, March 13). Retrieved from [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine [chemeurope.com]

- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. preprints.org [preprints.org]

- 18. ijcmas.com [ijcmas.com]

- 19. apjhs.com [apjhs.com]

- 20. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 21. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Potential of 4-Methylbenzyl Piperazine Analogs: A Technical Guide

Executive Summary 4-Methylbenzylpiperazine (MBZP; 1-(4-methylbenzyl)piperazine) represents a distinct chemical entity within the benzylpiperazine (BZP) class.[1] While historically categorized alongside BZP as a non-scheduled psychoactive substance (NPS) with stimulant properties, its pharmacological profile offers a "privileged scaffold" for medicinal chemistry.[1] Unlike its phenylpiperazine counterparts (e.g., mCPP, TFMPP) which exhibit high affinity for 5-HT receptors, the benzyl linkage in MBZP steers activity toward monoamine transporters (DAT/NET) and specific dopamine receptor subtypes (D4).

This guide analyzes the MBZP scaffold not merely as a stimulant, but as a lead structure for developing selective Dopamine D4 antagonists and Sigma receptor ligands, separating therapeutic efficacy from abuse liability.

Chemical Space & Structure-Activity Relationships (SAR)

The pharmacological versatility of MBZP stems from its core topology: a lipophilic tolyl moiety linked via a methylene bridge to a polar piperazine ring.[1] This structure allows for diverse binding modes across G-Protein Coupled Receptors (GPCRs).[1]

The Scaffold Analysis

-

The Linker (Critical Determinant): The one-carbon (methylene) linker is the switch between serotonergic and dopaminergic dominance.

-

The 4-Methyl Substituent:

-

Sterics: The para-methyl group adds bulk compared to unsubstituted BZP, slightly reducing potency at the primary DAT site but potentially enhancing selectivity for hydrophobic pockets in secondary targets like the Dopamine D4 receptor.[1]

-

Electronics: The weak electron-donating effect (+I) of the methyl group contrasts with electron-withdrawing groups (e.g., -CF3 in TFMPP), reducing 5-HT agonist efficacy.

-

Visualization: SAR Logic

The following diagram illustrates the functional consequences of structural modifications to the MBZP core.

Caption: Structural dissection of MBZP showing how specific moieties drive pharmacological outcomes toward DAT inhibition or receptor selectivity.

Pharmacodynamics: The Dual Profile

Researchers must distinguish between the "promiscuous" monoamine activity associated with toxicity/abuse and the "selective" binding useful for therapeutic leads.

The Monoamine Transporter Profile (Stimulant/NPS Context)

MBZP acts as a substrate-type releaser and reuptake inhibitor at monoamine transporters.[1]

-

DAT (Dopamine Transporter): Primary target.[1] MBZP reverses transport direction, elevating synaptic dopamine.[1] Potency is approximately 10-fold lower than d-amphetamine and slightly weaker than BZP.[1]

-

NET (Norepinephrine Transporter): High affinity binding contributes to adrenergic effects (tachycardia, hypertension).

-

SERT (Serotonin Transporter): Lower affinity compared to phenylpiperazines, resulting in a cleaner "stimulant" profile with fewer hallucinogenic side effects than TFMPP.[1]

The Therapeutic Window: D4 and Sigma Receptors

Recent medicinal chemistry efforts have identified 4-methylbenzyl derivatives as potent ligands for targets relevant to neuropsychiatry.[1]

-

Dopamine D4 Receptor: 4-benzyloxypiperidine and benzylpiperazine analogs have shown

values in the nanomolar range (e.g., -

Sigma-1 Receptor: The benzylpiperazine pharmacophore overlaps with high-affinity Sigma-1 ligands, suggesting potential in neuroprotection and cognitive enhancement.[1]

Quantitative Binding Data Summary

Note: Values represent consensus ranges from comparative studies of BZP analogs.

| Target | Parameter | Approx. Value | Functional Outcome |

| hDAT | 0.5 – 1.5 | Increased locomotor activity; Reinforcement.[1] | |

| hNET | 0.4 – 1.0 | Sympathomimetic effects (BP increase).[1] | |

| hSERT | > 2.0 | Mood elevation; lower risk of serotonin syndrome than MDMA.[1] | |

| Dopamine D4 | ~240 nM | Therapeutic Lead: Potential for cognitive/schizophrenia treatment.[1] | |

| 5-HT2A | > 10 | Low hallucinogenic potential (unlike 2C-B or TFMPP).[1] |

Pharmacokinetics & Metabolism[1][3][4][5]

Understanding the metabolic fate is crucial for designing analogs with improved half-lives and reduced drug-drug interaction (DDI) risks.[1]

Metabolic Pathways

MBZP undergoes extensive hepatic metabolism, primarily via Cytochrome P450 enzymes.[1][3]

-

N-Dealkylation: Cleavage of the benzyl moiety to yield piperazine (bioactive metabolite).[1]

-

Ring Hydroxylation: Oxidation of the aromatic ring (likely at the 3-position) followed by glucuronidation.[1]

-

N-Oxidation: Minor pathway forming N-oxides.[1]

CYP Inhibition & Interaction

Critical Warning: Piperazine analogs, including MBZP, are known mechanism-based inhibitors of CYP2D6 and competitive inhibitors of CYP3A4.[1]

-

Autoinhibition: MBZP may inhibit its own metabolism at high doses, leading to non-linear pharmacokinetics.[1]

-

DDI: Co-administration with CYP2D6 substrates (e.g., dextromethorphan, SSRIs) can lead to toxic accumulation.[1]

Caption: Metabolic pathway of MBZP highlighting the critical N-dealkylation step and CYP2D6 autoinhibition loop.

Experimental Protocols

Synthesis: Reductive Amination (Self-Validating Protocol)

Rationale: This method avoids the use of toxic benzyl halides and minimizes over-alkylation (bis-benzyl formation).[1]

Reagents:

-

4-Methylbenzaldehyde (1.0 eq)

-

Piperazine (anhydrous, 3.0 – 5.0 eq to favor mono-substitution)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic)

Step-by-Step Workflow:

-

Imine Formation: Dissolve 4-methylbenzaldehyde in DCM. Add Piperazine and catalytic acetic acid.[1] Stir at Room Temperature (RT) for 30–60 mins under

atmosphere. Checkpoint: Solution may warm slightly; ensure piperazine is fully dissolved. -

Reduction: Add STAB in small portions over 15 minutes. Reasoning: STAB is milder than

and prevents reduction of the aldehyde prior to imine formation. -

Quenching: Stir for 12–16 hours. Quench with saturated

solution.[1] -

Workup: Extract with DCM (3x). Wash organic layer with brine.[1] Dry over anhydrous

.[1] -

Purification: The excess piperazine remains in the aqueous phase or can be removed via high-vacuum distillation.[1] Purify the crude oil via column chromatography (DCM:MeOH:NH4OH gradient).

-

Salt Formation: Dissolve free base in diethyl ether and bubble dry HCl gas to precipitate MBZP·2HCl.[1]

In Vitro Assay: Monoamine Transporter Binding

Rationale: Competitive radioligand binding is the gold standard for determining affinity (

-

Tissue Preparation: Rat striatal membranes (rich in DAT) or cortical membranes (rich in SERT).[1]

-

Radioligands:

-

DAT:

(High specificity). -

SERT:

. -

NET:

.[1]

-

-

Incubation: Incubate membranes with radioligand (at

concentration) and varying concentrations of MBZP ( -

Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethylenimine (reduces non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation. Calculate

and convert to

References

-

National Institutes of Health (NIH). (2001).[1] Structure-activity relationship studies of piperidine analogues and their binding to monoamine transporters.[1] Journal of Medicinal Chemistry.[1][4] Retrieved from [Link]

-

Baumann, M. H., et al. (2005).[1] N-Substituted Piperazines Abuse Liability and Pharmacology.[1] Neuropsychopharmacology.[1] Retrieved from [Link]

-

UNODC. (2013).[1] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[1] Retrieved from [Link]

-

BindingDB. (2021). Affinity Data for 1,4-Bis-[2-(2-methoxy-phenyl)-ethyl]-piperazine and related analogs.[1][4] Retrieved from [Link]

-

Frontiers in Pharmacology. (2022).[1] Molecular docking and biochemical validation of ligands to monoamine transporters.[1][5] Retrieved from [Link]

Sources

- 1. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. BindingDB BDBM50068442 1,4-Bis-[2-(2-methoxy-phenyl)-ethyl]-piperazine::CHEMBL144393 [bindingdb.org]

- 5. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 1-(4-Methylbenzyl)piperazine: A Comparative Analysis of the Free Base and Dihydrochloride Salt for Pharmaceutical Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: 1-(4-Methylbenzyl)piperazine is a versatile scaffold in medicinal chemistry, valued for its integration into a wide array of therapeutic candidates.[1][2] The choice between its free base and dihydrochloride (diHCl) salt form is a critical decision in the drug development pipeline, with profound implications for a compound's physicochemical properties, handling, and ultimate biological performance.[3][4] This guide provides an in-depth technical comparison of these two forms, elucidating the fundamental differences in their solubility, stability, hygroscopicity, and analytical signatures. We will explore the causality behind these differences and provide field-proven protocols and decision-making frameworks to empower researchers to select the optimal form for their specific application, be it chemical synthesis, in vitro screening, or preclinical formulation development.

Introduction: The Critical Role of Salt Form Selection

In modern drug discovery, the piperazine moiety is a privileged structure, incorporated into numerous marketed drugs to enhance properties like kinase selectivity or receptor binding.[1] 1-(4-Methylbenzyl)piperazine serves as a key building block in this landscape. However, the intrinsic properties of the parent molecule—the "free base"—are not always suitable for downstream applications. As a basic amine, it presents opportunities for significant property modulation through salt formation.[5][6]

The conversion of a weakly basic drug candidate into a salt is one of the most powerful and common strategies in pharmaceutical development.[3][7] This simple chemical modification can dramatically improve aqueous solubility, dissolution rate, chemical stability, and bioavailability, thereby reducing the timeline and risks associated with preclinical and clinical development.[8][9] The dihydrochloride salt, formed by reacting the diprotic piperazine ring with two equivalents of hydrochloric acid, is a frequently chosen form due to its potential for substantial solubility enhancement.[8] This guide will dissect the technical distinctions between the 1-(4-Methylbenzyl)piperazine free base and its diHCl salt, providing a comprehensive framework for informed decision-making.

Part 1: A Comparative Analysis of Physicochemical Properties

The transformation from a neutral free base to an ionic salt fundamentally alters the intermolecular forces governing the compound's behavior, leading to distinct physicochemical profiles.

Molecular Structure and Ionization

1-(4-Methylbenzyl)piperazine is a diprotic base, meaning the piperazine ring contains two nitrogen atoms that can each accept a proton.[10] The free base exists as a neutral molecule, whereas the dihydrochloride salt is an ionic compound where both nitrogen atoms are protonated and associated with chloride counter-ions. This protonation is the root of the profound differences between the two forms.

Caption: Protonation equilibrium of 1-(4-Methylbenzyl)piperazine.

Solubility Profile

The most significant and often sought-after difference is in solubility. The ability of a drug to dissolve in aqueous media is a prerequisite for absorption and bioavailability.[8]

-

Free Base: As a relatively non-polar organic molecule, the free base is generally insoluble or poorly soluble in water but freely soluble in many organic solvents like methanol, chloroform, and ethers.[11][12]

-

Dihydrochloride Salt: As an ionic salt, the diHCl form is typically highly soluble in water and other polar protic solvents.[6][7] The strong ion-dipole interactions between the charged ammonium centers, the chloride ions, and water molecules overcome the crystal lattice energy, facilitating dissolution. Conversely, its solubility in non-polar organic solvents is significantly reduced.[13]

| Property | 1-(4-Methylbenzyl)piperazine Free Base | 1-(4-Methylbenzyl)piperazine diHCl Salt | Rationale |

| Aqueous Solubility | Low to Insoluble | High | The ionic nature of the salt allows for strong ion-dipole interactions with water molecules.[7][8] |

| Organic Solvent Solubility (e.g., THF, Dichloromethane) | High | Low to Insoluble | The neutral free base is more compatible with non-polar organic solvents.[13] |

| Polar Protic Solvent Solubility (e.g., Methanol, Ethanol) | Soluble | Soluble | Both forms can typically dissolve in polar protic solvents, though mechanisms differ.[11][14] |

Stability and Handling

The chemical and physical stability of a compound is paramount for ensuring shelf-life, experimental reproducibility, and safety.[10]

-

Chemical Stability: The free base, with its lone pairs of electrons on the nitrogen atoms, is nucleophilic and more susceptible to oxidative degradation and reaction with atmospheric carbon dioxide.[2][15] The diHCl salt, having its nitrogens protonated, is electronically stabilized and far less reactive, making it more robust for long-term storage and formulation.[10][15]

-

Physical Stability & Melting Point: Free bases often have lower melting points compared to their salt forms.[16] The strong ionic bonds in the crystal lattice of the diHCl salt require significantly more energy to break, resulting in a much higher melting point.[17] This higher melting point is advantageous for pharmaceutical processing, such as milling and tabletting.

| Property | 1-(4-Methylbenzyl)piperazine Free Base | 1-(4-Methylbenzyl)piperazine diHCl Salt | Rationale |

| Melting Point | Lower | Significantly Higher | Strong ionic forces in the salt's crystal lattice require more energy to overcome than the intermolecular forces of the free base.[16][17] |

| Chemical Reactivity | Higher (Nucleophilic) | Lower (Protonated Nitrogens) | The lone pair electrons on the free base's nitrogen atoms are available for reaction.[15] |

| Long-term Storage | May require inert atmosphere | Generally more stable | The salt form is less prone to oxidation and reaction with atmospheric CO2.[10] |

Hygroscopicity

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[18] While often seen as a drawback, it is a manageable property.

-

Free Base: Typically non-hygroscopic or only slightly hygroscopic.

-

Dihydrochloride Salt: Pharmaceutical salts, especially hydrochlorides, are frequently hygroscopic.[17][19] This can lead to physical changes like caking or clumping and, in extreme cases, chemical degradation through hydrolysis if the compound is susceptible.[19][20] Therefore, the diHCl salt requires more controlled handling and storage conditions.[21]

Part 2: Practical Guidance for the Researcher

The choice between the free base and the diHCl salt is dictated by the intended application. Using the wrong form can lead to failed experiments, inaccurate data, and significant delays.

Caption: Decision workflow for selecting the appropriate compound form.